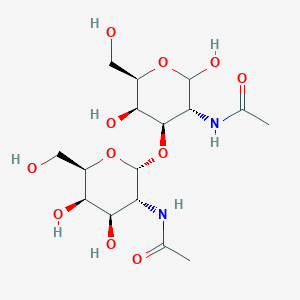

(GalNAc)2

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H28N2O11 |

|---|---|

Molecular Weight |

424.40 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-2-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)11(23)7(3-19)28-16(9)29-14-10(18-6(2)22)15(26)27-8(4-20)12(14)24/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11+,12+,13-,14-,15?,16-/m1/s1 |

InChI Key |

FJGXDMQHNYEUHI-GGIAXZSGSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O[C@H]2[C@H]([C@H](OC([C@@H]2NC(=O)C)O)CO)O)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)O)NC(=O)C)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Structural Elucidation of Divalent GalNAc Conjugates: A Technical Overview for Advanced Drug Development

For Immediate Release

This technical guide provides an in-depth exploration of the structure and function of divalent N-acetylgalactosamine (GalNAc) conjugates, a promising class of molecules for targeted drug delivery to hepatocytes. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on their chemical architecture, mechanism of action, and comparative efficacy, with a focus on the core structural elements that enable precise liver targeting.

Introduction to GalNAc-Mediated Drug Delivery

The targeted delivery of therapeutic oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), to specific cell types is a paramount challenge in modern medicine. N-acetylgalactosamine (GalNAc) has emerged as a highly effective targeting ligand for hepatocytes due to its high affinity for the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of these liver cells.[1][2][][4] This interaction facilitates rapid receptor-mediated endocytosis, enabling the efficient uptake of conjugated drug payloads into the liver.[1][][4]

While trivalent GalNAc conjugates, featuring three GalNAc moieties, have been extensively studied and are utilized in several FDA-approved drugs, there is growing interest in the therapeutic potential of divalent GalNAc structures.[5][6][7] These divalent conjugates, with two GalNAc units, offer the potential for a simplified chemical structure and manufacturing process while aiming to retain sufficient binding affinity for effective hepatocyte targeting.[5][8][9]

The Core Structure of Divalent GalNAc

The fundamental structure of a divalent GalNAc conjugate consists of three key components:

-

Two N-acetylgalactosamine (GalNAc) Sugars: These are the essential targeting moieties that bind to the ASGPR.

-

A Branched Linker/Scaffold: This chemical entity connects the two GalNAc sugars and provides the appropriate spatial arrangement for optimal receptor binding. The design of the linker is crucial for biological activity.

-

A Point of Conjugation: This is the functional group on the linker that allows for covalent attachment to the therapeutic payload, typically an oligonucleotide.

The spatial orientation of the two GalNAc residues is a critical determinant of the conjugate's binding affinity to the ASGPR. Research suggests that the spacing between the GalNAc sugars can significantly influence the in vivo potency of the conjugate.[5]

Below is a generalized chemical structure of a divalent GalNAc conjugate, illustrating the arrangement of these core components.

References

- 1. The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glenresearch.com [glenresearch.com]

- 4. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Custom synthesis of N-acetylgalactosamine (GalNac) siRNA [biosyn.com]

- 7. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liver-Targeted Delivery of Oligonucleotides with N-Acetylgalactosamine Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Role of N-Acetylgalactosamine (GalNAc) in Hepatocyte Targeting: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The targeted delivery of therapeutics to hepatocytes has been a long-standing challenge in drug development. The discovery and exploitation of the asialoglycoprotein receptor (ASGPR), a C-type lectin highly and selectively expressed on the surface of hepatocytes, has revolutionized this field. Conjugation of therapeutic molecules, particularly oligonucleotides like small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), to N-acetylgalactosamine (GalNAc), a high-affinity ligand for ASGPR, has emerged as a robust and clinically validated strategy for achieving potent and specific delivery to the liver. This technical guide provides a comprehensive overview of the mechanism of (GalNAc)₂-mediated hepatocyte targeting, detailed experimental protocols for its evaluation, and a summary of key quantitative data to aid researchers and drug developers in this domain.

The Mechanism of (GalNAc)₂-Mediated Hepatocyte Targeting

The remarkable efficiency of GalNAc-conjugated therapeutics in targeting hepatocytes is attributed to a highly specific and efficient receptor-mediated endocytosis pathway.

The Asialoglycoprotein Receptor (ASGPR)

The ASGPR, also known as the Ashwell-Morell receptor, is a transmembrane protein predominantly expressed on the sinusoidal surface of hepatocytes, with an estimated density of approximately 500,000 to 1 million receptors per cell.[1][2][3] It functions to clear circulating asialoglycoproteins from the bloodstream. The receptor is a hetero-oligomer composed of two subunits, ASGR1 and ASGR2, which assemble into a functional complex capable of binding terminal galactose or, with even higher affinity, N-acetylgalactosamine residues on glycoproteins.[4]

The Role of Multivalency

The affinity of a single GalNAc moiety for the ASGPR is relatively modest. However, the functional ASGPR exists as a trimer on the hepatocyte surface, creating a spatial arrangement that favors multivalent interactions.[5] Consequently, conjugating multiple GalNAc residues to a therapeutic molecule dramatically increases the avidity of the ligand for the receptor. Trivalent GalNAc conjugates have been shown to exhibit significantly enhanced binding and uptake compared to monovalent or divalent constructs, a principle that has been widely adopted in the design of hepatocyte-targeted therapies.[6][7] While trivalent GalNAc is the most common configuration, some studies suggest that divalent GalNAc conjugates can also achieve comparable potency.[6]

Internalization via Clathrin-Mediated Endocytosis

Upon binding of a multivalent GalNAc-conjugated therapeutic to the ASGPR, the receptor-ligand complex is rapidly internalized into the hepatocyte via clathrin-mediated endocytosis.[1][2] This process involves the recruitment of clathrin and other adaptor proteins to the plasma membrane, leading to the formation of clathrin-coated pits that invaginate and pinch off to form intracellular vesicles.

Figure 1. Signaling pathway of GalNAc-mediated hepatocyte targeting.

Intracellular Trafficking and Release

Following internalization, the clathrin coat is shed, and the vesicle fuses with an early endosome. The acidic environment of the endosome (pH ~5-6) induces a conformational change in the ASGPR, leading to the dissociation of the GalNAc-conjugated therapeutic.[2] The ASGPR is then sorted into recycling vesicles and trafficked back to the cell surface for further rounds of ligand binding and internalization, a process that occurs rapidly, approximately every 15 minutes.[8] The therapeutic payload, now free in the endosome, must escape into the cytoplasm to exert its pharmacological effect. The precise mechanism of this endosomal escape remains an area of active investigation but is a critical step for the efficacy of oligonucleotide-based therapies.[2] Once in the cytoplasm, siRNAs or ASOs can engage with the RNA-induced silencing complex (RISC) to mediate the degradation of their target messenger RNA (mRNA).[8]

Quantitative Data on (GalNAc)₂-Mediated Targeting

The following tables summarize key quantitative data from preclinical and clinical studies, highlighting the potency and pharmacokinetic properties of GalNAc-conjugated therapeutics.

Table 1: Binding Affinity and In Vitro Potency

| Ligand/Conjugate | Valency | Target | Cell Line | Parameter | Value | Reference |

| GalNAc | Monovalent | ASGPR | - | Kd | ~40 µM | [9] |

| Trivalent GalNAc-ASO | Trivalent | ASGPR | HEK293-ASGR1 | Kd | 9 ± 3 nM | [9] |

| Trivalent GalNAc-Peptide | Trivalent | ASGPR | HepG2 | IC50 | ~150 µM (competitive) | [10] |

| GalNAc-siRNA | Trivalent | TTR | Primary Mouse Hepatocytes | IC50 | ~1 nM | [11] |

| GalNAc-siRNA | Divalent | Various | In vivo (mice) | Potency | Comparable to trivalent | [6] |

Table 2: Preclinical Pharmacokinetic Parameters of GalNAc-Oligonucleotides

| Species | Conjugate Type | Dose | Tmax (h) | Plasma Half-life (h) | Liver Accumulation | Reference |

| Mouse | GalNAc-siRNA | 1-25 mg/kg (SC) | 0.25 - 2 | ~4-12 | Rapid and high | [12] |

| Rat | GalNAc-siRNA | 0.1-300 mg/kg (SC) | 1 - 5.8 | - | High | [13] |

| Monkey | GalNAc-siRNA | 0.1-300 mg/kg (SC) | 1 - 5.8 | ~3-5 | High | [13][14] |

Table 3: Clinical Pharmacokinetic Parameters of Approved/Investigational GalNAc-siRNAs

| Drug Name | Target | Indication | Dose | Tmax (h) | Elimination Half-life (liver) | Reference |

| Givosiran | ALAS1 | Acute Hepatic Porphyria | 2.5 mg/kg monthly | ~2-8 | - | [13] |

| Lumasiran | HAO1 | Primary Hyperoxaluria Type 1 | 3 mg/kg monthly | ~4 | 66.9 days (PBPK prediction) | [15] |

| Inclisiran | PCSK9 | Hypercholesterolemia | 284 mg twice yearly | ~4 | 82.5 days (monkey data) | [15] |

| Vutrisiran | TTR | hATTR Amyloidosis | 25 mg quarterly | ~3 | - | [13] |

| Fitusiran | Antithrombin | Hemophilia A and B | 80 mg monthly | ~4-12 | - | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of (GalNAc)₂-mediated hepatocyte targeting.

Synthesis of Trivalent GalNAc-Oligonucleotide Conjugates

The synthesis of trivalent GalNAc-oligonucleotide conjugates is a critical step in developing these targeted therapeutics. A common and robust method involves the use of a pre-synthesized trivalent GalNAc phosphoramidite or a solid support functionalized with a trivalent GalNAc cluster.[16][17][18]

Protocol: Solid-Phase Synthesis using a Trivalent GalNAc Phosphoramidite

-

Oligonucleotide Synthesis: The antisense or sense strand of the oligonucleotide is synthesized on a solid support using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.

-

Deprotection of the 5'-Terminus: Following the final nucleotide coupling, the terminal 5'-dimethoxytrityl (DMT) protecting group is removed.

-

Coupling of Trivalent GalNAc Phosphoramidite:

-

Prepare a solution of the trivalent GalNAc phosphoramidite (e.g., 0.1 M in anhydrous acetonitrile).

-

Prepare a solution of an activator (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).

-

Deliver the phosphoramidite and activator solutions simultaneously to the synthesis column containing the support-bound oligonucleotide.

-

Allow the coupling reaction to proceed for a specified time (e.g., 15-30 minutes).

-

-

Capping and Oxidation: Any unreacted 5'-hydroxyl groups are capped, and the newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

-

Cleavage and Deprotection: The oligonucleotide conjugate is cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphate backbone are removed using a standard deprotection solution (e.g., concentrated ammonium hydroxide and ethanol).

-

Purification: The crude GalNAc-oligonucleotide conjugate is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange HPLC.

-

Characterization: The purified conjugate is characterized by mass spectrometry to confirm its identity and purity.

Figure 2. Workflow for GalNAc-oligonucleotide conjugate synthesis.

In Vitro Hepatocyte Uptake Assay

This assay is used to quantify the uptake of GalNAc-conjugated therapeutics into hepatocyte cell lines (e.g., HepG2) or primary hepatocytes.

Protocol:

-

Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂. Seed cells in 24-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.

-

Treatment:

-

On the day of the assay, remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add fresh, serum-free medium containing the desired concentrations of the fluorescently labeled or unlabeled GalNAc-conjugated therapeutic. Include a non-targeting control. For competitive uptake studies, co-incubate with an excess of free GalNAc.

-

Incubate the cells for a specified period (e.g., 4 hours) at 37°C.

-

-

Cell Lysis and Quantification:

-

After incubation, remove the treatment medium and wash the cells three times with ice-cold PBS to remove any unbound conjugate.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Quantify the intracellular concentration of the therapeutic using an appropriate method:

-

Fluorescently labeled conjugates: Measure fluorescence intensity using a plate reader.

-

Unlabeled oligonucleotides: Quantify using quantitative reverse transcription polymerase chain reaction (qRT-PCR) for the oligonucleotide sequence or by a specific ELISA.

-

-

-

Data Analysis: Normalize the uptake data to the total protein concentration in each well, determined by a protein assay (e.g., BCA assay). Calculate the IC₅₀ value for competitive uptake studies.

In Vivo Evaluation in Animal Models

Animal models, typically mice or non-human primates, are essential for evaluating the in vivo efficacy, biodistribution, and pharmacokinetics of GalNAc-conjugated therapeutics.

Protocol: Efficacy Study in Mice

-

Animal Model: Use an appropriate mouse model for the disease of interest. For general proof-of-concept, wild-type mice can be used. House the animals under standard conditions with ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Dosing:

-

Administer the GalNAc-conjugated therapeutic via subcutaneous (SC) injection. Doses can range from 1 to 25 mg/kg, depending on the potency of the conjugate.

-

Include a vehicle control group (e.g., saline) and a non-targeting control conjugate group.

-

-

Tissue Collection:

-

At specified time points post-dosing (e.g., 24, 48, 72 hours, or longer for duration of effect studies), euthanize the animals.

-

Perfuse the animals with saline to remove blood from the organs.

-

Collect the liver and other relevant tissues. A portion of the liver should be snap-frozen in liquid nitrogen for RNA and protein analysis, and another portion can be fixed in formalin for histological analysis.

-

-

Analysis of Gene Knockdown:

-

mRNA Level (qRT-PCR):

-

Isolate total RNA from the liver tissue using a suitable kit (e.g., TRIzol).

-

Synthesize cDNA using a reverse transcriptase kit.

-

Perform qRT-PCR using primers and probes specific for the target mRNA and a housekeeping gene (e.g., GAPDH) for normalization.

-

Calculate the relative mRNA expression using the ΔΔCt method.

-

-

Protein Level (Western Blot):

-

Homogenize the liver tissue in lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., β-actin).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using densitometry.

-

-

Figure 3. Workflow for in vivo evaluation of GalNAc-conjugates.

Conclusion

The conjugation of therapeutics to multivalent GalNAc ligands has proven to be a highly effective strategy for targeted delivery to hepatocytes. This approach leverages the high expression and rapid recycling of the ASGPR to achieve potent and durable pharmacological effects, particularly for oligonucleotide-based drugs. The success of several approved GalNAc-siRNA conjugates in the clinic underscores the transformative potential of this technology. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug developers working to advance the next generation of liver-targeted therapies. Continued research into the nuances of ASGPR biology, ligand design, and the mechanisms of endosomal escape will further refine and expand the applications of this powerful delivery platform.

References

- 1. Characterizing the Membrane Assembly of ASGPR Related to Mediated Endocytosis Using TriGalNAc-Probe-Based Super-Resolution Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Synthesis of 5′-GalNAc-Conjugated Oligonucleotides: A Comparison of Solid and Solution-Phase Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and determination of hepatic asialoglycoprotein receptor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multivalent targeting of the asialoglycoprotein receptor by virus-like particles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical and Clinical Advances of GalNAc-Decorated Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Plasma Pharmacokinetics of N-Acetylgalactosamine-Conjugated Small-Interfering Ribonucleic Acids (GalNAc-Conjugated siRNAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Clinical Pharmacokinetics of Approved RNA Therapeutics [mdpi.com]

- 16. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (GalNAc)₂ Ligand Binding to the Asialoglycoprotein Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between divalent N-acetylgalactosamine ((GalNAc)₂) ligands and the asialoglycoprotein receptor (ASGPR). The content herein is curated for researchers, scientists, and drug development professionals, offering detailed insights into the binding kinetics, experimental methodologies, and cellular pathways associated with this critical interaction for liver-targeted therapeutics.

Introduction to the Asialoglycoprotein Receptor (ASGPR)

The asialoglycoprotein receptor (ASGPR), also known as the Ashwell-Morell receptor, is a C-type lectin predominantly expressed on the sinusoidal surface of hepatocytes[1]. This receptor plays a crucial role in the clearance of desialylated glycoproteins from circulation by recognizing terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues[2]. The human ASGPR is a hetero-oligomer composed of two subunits, ASGR1 (H1) and ASGR2 (H2), which form a functional receptor complex capable of high-affinity binding and rapid internalization of its ligands[3]. The high density of ASGPR on hepatocytes, estimated to be around 500,000 receptors per cell, and its rapid recycling make it an attractive target for the delivery of therapeutics to the liver[2][3].

(GalNAc)₂ Ligand Binding and Affinity

The affinity of GalNAc-based ligands for the ASGPR is highly dependent on the valency of the GalNAc moieties. Multivalent ligands exhibit a significantly increased binding affinity, a phenomenon known as the "cluster effect"[2]. While trivalent (triantennary) GalNAc ligands have been extensively studied and demonstrate nanomolar affinity, divalent (biantennary) ligands also show a marked improvement in binding compared to monovalent GalNAc.

Quantitative Binding Data

The following table summarizes the dissociation constants (Kd) for mono-, bi-, and tri-valent GalNAc ligands interacting with the ASGPR, as determined by various biophysical techniques.

| Ligand Valency | Dissociation Constant (Kd) | Method | Reference |

| Monovalent GalNAc | ~40 µM | Not specified | [4] |

| Monovalent GalNAc | 19.6 ± 9.8 nM | Surface Plasmon Resonance | [5] |

| Divalent (GalNAc)₂ | 1.3 ± 1.1 nM | Surface Plasmon Resonance | [5] |

| Trivalent (GalNAc)₃ | 0.7 ± 0.2 nM | Surface Plasmon Resonance | [5] |

| Trivalent (GalNAc)₃ | ~2 nM | In silico modeling | [6] |

| Trivalent (GalNAc)₃ | 9 ± 3 nM | Surface Plasmon Resonance | [4] |

ASGPR-Mediated Endocytosis and Signaling

Upon ligand binding, the ASGPR-ligand complex is internalized via clathrin-mediated endocytosis[2]. This process involves the recruitment of adaptor proteins and the formation of clathrin-coated pits, which invaginate and pinch off to form intracellular vesicles.

Endocytic Pathway

Caption: ASGPR-mediated endocytosis pathway.

Downstream Signaling

While the primary function of ASGPR is endocytosis and clearance of ligands, some evidence suggests it can also initiate intracellular signaling cascades. For instance, the clearance of desialylated platelets by ASGPR has been shown to stimulate hepatic thrombopoietin (TPO) production through the activation of the JAK2-STAT3 signaling pathway[7]. This activation is triggered by the binding and internalization of the platelets. It is plausible that multivalent synthetic ligands like (GalNAc)₂ could also induce similar signaling events, although this is an area of ongoing research.

Caption: Proposed JAK2-STAT3 signaling pathway.

Experimental Protocols

Accurate characterization of the binding between (GalNAc)₂ ligands and ASGPR requires robust experimental methodologies. The following sections provide detailed protocols for key experiments.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

Methodology:

-

Immobilization of ASGPR:

-

The ASGPR is immobilized on a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.

-

Activate the sensor surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified ASGPR solution over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

A running buffer (e.g., HBS-P+ containing Ca²⁺) is continuously flowed over the sensor surface.

-

Inject a series of concentrations of the (GalNAc)₂ ligand over the immobilized ASGPR.

-

The association of the ligand to the receptor is monitored as an increase in the resonance signal.

-

Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the ligand.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd).

-

Caption: Surface Plasmon Resonance workflow.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity, stoichiometry, and thermodynamic parameters.

Methodology:

-

Sample Preparation:

-

Prepare a solution of purified ASGPR in a suitable buffer (e.g., HEPES or PBS with Ca²⁺).

-

Prepare a solution of the (GalNAc)₂ ligand in the same buffer at a concentration 10-20 times that of the receptor.

-

Degas both solutions to prevent air bubbles during the experiment.

-

-

ITC Experiment:

-

Load the ASGPR solution into the sample cell of the calorimeter.

-

Load the (GalNAc)₂ ligand solution into the injection syringe.

-

Perform a series of small injections of the ligand into the sample cell while monitoring the heat change.

-

A control experiment with the ligand injected into the buffer alone should be performed to account for the heat of dilution.

-

-

Data Analysis:

-

The raw data (heat pulses) are integrated to obtain the heat change per injection.

-

The resulting binding isotherm is fitted to a suitable binding model to determine the binding constant (Ka), stoichiometry (n), and enthalpy of binding (ΔH).

-

The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.

-

Caption: Isothermal Titration Calorimetry workflow.

Flow Cytometry-Based Competitive Binding Assay

This cell-based assay measures the ability of a test ligand to compete with a fluorescently labeled ligand for binding to ASGPR on the surface of hepatocytes.

Methodology:

-

Cell Preparation:

-

Use a hepatocyte cell line that expresses ASGPR (e.g., HepG2).

-

Harvest and wash the cells, then resuspend them in a suitable binding buffer.

-

-

Competitive Binding:

-

Incubate the cells with a fixed concentration of a fluorescently labeled (GalNAc)n ligand (e.g., FITC-labeled triantennary GalNAc).

-

Simultaneously, add increasing concentrations of the unlabeled (GalNAc)₂ competitor ligand.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

-

Flow Cytometry Analysis:

-

Wash the cells to remove unbound ligands.

-

Analyze the cells by flow cytometry, measuring the fluorescence intensity of the cell population.

-

The decrease in fluorescence intensity with increasing concentrations of the competitor ligand indicates displacement of the fluorescent ligand.

-

-

Data Analysis:

-

Plot the mean fluorescence intensity against the concentration of the competitor ligand.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the fluorescent ligand binding).

-

The Ki (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Caption: Flow Cytometry Competitive Binding Assay.

Conclusion

The interaction between (GalNAc)₂ ligands and the asialoglycoprotein receptor is a critical aspect of liver-targeted drug delivery. Understanding the quantitative binding affinities, the cellular uptake mechanisms, and the potential for downstream signaling is paramount for the rational design of effective and safe hepatocyte-targeted therapeutics. The experimental protocols detailed in this guide provide a framework for the robust characterization of these interactions, enabling researchers and drug developers to advance the field of targeted medicine.

References

- 1. Surface Plasmon Resonance Analysis for Quantifying Protein–Carbohydrate Interactions | Springer Nature Experiments [experiments.springernature.com]

- 2. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of the molecular interaction of asialoglycoprotein receptor with its ligands using surface plasmon resonance spectroscopy [publichealthtoxicology.com]

- 6. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Biological Nexus of N-acetylgalactosamine Clusters: A Technical Guide to Core Functions and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

N-acetylgalactosamine (GalNAc) clusters have emerged as a pivotal technology in modern therapeutics, particularly in the targeted delivery of nucleic acid-based drugs to hepatocytes. The strategic clustering of GalNAc moieties leverages the high-affinity interaction with the asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the surface of liver cells. This interaction facilitates efficient receptor-mediated endocytosis, enabling the potent and specific delivery of therapeutic payloads. This in-depth technical guide elucidates the core biological functions of GalNAc clusters, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Molecular Recognition and the Multivalent Effect

The fundamental biological function of GalNAc clusters lies in their high-affinity binding to the ASGPR. This receptor recognizes and internalizes glycoproteins exposing terminal galactose or N-acetylgalactosamine residues. While a single GalNAc moiety exhibits modest affinity for the ASGPR, the clustering of multiple GalNAc units results in a dramatic increase in binding avidity, a phenomenon known as the multivalent effect or "cluster effect". This enhanced binding is crucial for efficient cellular uptake and subsequent therapeutic action.

The spatial arrangement, valency (number of GalNAc units), and the nature of the linker and scaffold chemistry significantly influence the binding affinity and in vivo efficacy of GalNAc-conjugated therapeutics. Trivalent GalNAc clusters have been extensively studied and are a common feature in clinically approved drugs, demonstrating a balance of high affinity and synthetic accessibility.

Quantitative Analysis of GalNAc-ASGPR Interaction

The binding affinity of GalNAc clusters to the ASGPR has been quantified using various biophysical techniques, most notably Surface Plasmon Resonance (SPR). The dissociation constant (Kd) is a key parameter used to express this affinity, with lower values indicating stronger binding.

| Ligand Type | Valency | Dissociation Constant (Kd) | Method | Reference |

| GalNAc Monomer | 1 | ~40 µM | SPR | |

| GalNAc Monomer | 1 | 19.6 ± 9.8 nM | SPR | |

| Bivalent GalNAc Cluster | 2 | 1.3 ± 1.1 nM | SPR | |

| Trivalent GalNAc Cluster | 3 | 0.7 ± 0.2 nM | SPR | |

| Tetravalent GalNAc Cluster | 4 | Sub-nanomolar | Not Specified |

Table 1: Dissociation constants of various GalNAc ligands for the asialoglycoprotein receptor (ASGPR). The data illustrates the significant increase in binding affinity with increasing valency.

In Vivo Efficacy of GalNAc-siRNA Conjugates

The enhanced binding of GalNAc clusters translates to potent in vivo activity of conjugated therapeutics, such as small interfering RNAs (siRNAs). The median effective dose (ED50), the dose required to achieve 50% of the maximum effect (e.g., target mRNA reduction), is a critical measure of in vivo potency.

| Target Gene | GalNAc-siRNA Conjugate Design | ED50 (mg/kg) | Animal Model | Reference |

| Transthyretin (TTR) | Enhanced Stabilization Chemistry | ≤1 | Rodent | |

| Not Specified | GNA-modified ESC+ | Not specified, but potent | Not Specified |

Table 2: In vivo efficacy of GalNAc-siRNA conjugates in preclinical models. The low ED50 values highlight the potency of this targeted delivery platform.

Cellular Uptake and Intracellular Trafficking

The binding of a GalNAc cluster to the ASGPR on the hepatocyte surface initiates a cascade of events leading to the internalization of the therapeutic cargo. This process, known as receptor-mediated endocytosis, is a highly efficient mechanism for cellular uptake.

The process can be summarized in the following key steps:

-

Binding and Clustering: The GalNAc-conjugated therapeutic binds to ASGPRs on the hepatocyte surface. This binding event can induce receptor clustering, enhancing the avidity of the interaction.

-

Clathrin-Mediated Endocytosis: The ligand-receptor complexes are internalized into the cell through clathrin-mediated endocytosis. This process involves the formation of clathrin-coated pits that invaginate and pinch off to form intracellular vesicles.

-

Endosomal Trafficking: The newly formed vesicles mature into early endosomes. The internal environment of the endosome becomes progressively more acidic.

-

Dissociation and Receptor Recycling: The drop in pH within the endosome causes a conformational change in the ASGPR, leading to the dissociation of the GalNAc-conjugated ligand. The unoccupied ASGPRs are then recycled back to the cell surface for further rounds of ligand binding and internalization.

-

Endosomal Escape: This is a critical and still not fully understood step. The therapeutic payload, now free in the endosome, must escape into the cytoplasm to reach its site of action (e.g., the RNA-induced silencing complex (RISC) for siRNAs). It is estimated that only a small fraction (less than 1%) of the internalized therapeutic successfully escapes the endosome.

-

Therapeutic Action: Once in the cytoplasm, the therapeutic molecule can engage with its target, leading to the desired biological effect, such as gene silencing.

The following diagram illustrates the ASGPR-mediated endocytosis pathway for a GalNAc-siRNA conjugate.

Caption: ASGPR-mediated endocytosis pathway for GalNAc-siRNA conjugates.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the biological function of GalNAc clusters.

Synthesis of Triantennary GalNAc Clusters

The synthesis of trivalent GalNAc clusters is a multistep process that can be achieved through various chemical strategies. One common approach involves the use of a trifunctional scaffold, such as tris(hydroxymethyl)aminomethane (Tris), to which three GalNAc-containing arms are attached.

General Workflow:

-

Protection of GalNAc: The hydroxyl and amino groups of the N-acetylgalactosamine monosaccharide are protected to prevent unwanted side reactions.

-

Functionalization of GalNAc: A linker with a reactive group (e.g., an amine or a carboxylic acid) is attached to the anomeric carbon of the protected GalNAc.

-

Scaffold Synthesis: A trifunctional scaffold is prepared with complementary reactive groups.

-

Coupling Reaction: The functionalized GalNAc arms are coupled to the scaffold using standard amide or other bond-forming chemistries.

-

Deprotection: The protecting groups on the GalNAc moieties are removed to yield the final trivalent cluster.

-

Purification: The final product is purified using techniques such as flash chromatography or high-performance liquid chromatography (HPLC).

The following diagram outlines a generalized workflow for the synthesis of a triantennary GalNAc cluster.

Caption: Generalized workflow for the synthesis of a triantennary GalNAc cluster.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

SPR is a label-free technique used to measure the binding kinetics and affinity of interactions between molecules in real-time.

Methodology Overview:

-

Immobilization of ASGPR: The purified asialoglycoprotein receptor is immobilized on the surface of an SPR sensor chip.

-

Analyte Injection: Solutions of the GalNAc cluster at various concentrations are flowed over the sensor surface.

-

Measurement of Binding: The binding of the GalNAc cluster to the immobilized ASGPR causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

-

Dissociation Phase: After the association phase, a buffer solution is flowed over the surface to monitor the dissociation of the GalNAc cluster from the receptor.

-

Data Analysis: The association and dissociation rate constants (ka and kd) are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd/ka.

Hepatocyte Uptake and Gene Silencing Assays

Cell-based assays are essential for evaluating the functional activity of GalNAc-conjugated therapeutics.

Hepatocyte Uptake Assay (using fluorescently labeled oligonucleotides):

-

Cell Culture: Primary hepatocytes or hepatocyte-derived cell lines (e.g., HepG2) are cultured in appropriate media.

-

Treatment: The cells are incubated with varying concentrations of a fluorescently labeled GalNAc-oligonucleotide conjugate for a specified period.

-

Washing: The cells are washed to remove any unbound conjugate.

-

Analysis: The cellular uptake of the conjugate is quantified using methods such as flow cytometry or fluorescence microscopy.

Gene Silencing Assay (for siRNA conjugates):

-

Cell Culture and Transfection/Treatment: Hepatocytes are treated with the GalNAc-siRNA conjugate.

-

Incubation: The cells are incubated for a period sufficient to allow for uptake, RISC loading, and target mRNA degradation (typically 24-72 hours).

-

RNA Extraction and qRT-PCR: Total RNA is extracted from the cells, and the levels of the target mRNA are quantified using quantitative reverse transcription PCR (qRT-PCR).

-

Data Analysis: The reduction in target mRNA levels in treated cells is compared to that in control cells to determine the percentage of gene silencing. The ED50 can be calculated from a dose-response curve.

Conclusion

N-acetylgalactosamine clusters represent a powerful and clinically validated platform for the targeted delivery of therapeutics to the liver. Their biological function is centered on the high-affinity, multivalent interaction with the asialoglycoprotein receptor, which facilitates efficient receptor-mediated endocytosis and intracellular delivery of conjugated payloads. The continued optimization of GalNAc cluster design, including valency, linker chemistry, and scaffold architecture, holds immense promise for the development of next-generation hepatocyte-targeted therapies with improved potency and safety profiles. A thorough understanding of the underlying biological mechanisms and the application of robust experimental methodologies are critical for advancing this exciting field of drug development.

The Critical Role of Valency in GalNAc-Mediated Liver Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutics to the liver has been significantly advanced by leveraging the natural uptake mechanism of the asialoglycoprotein receptor (ASGPR), a C-type lectin highly and specifically expressed on the surface of hepatocytes. N-acetylgalactosamine (GalNAc), a terminal sugar residue with high affinity for ASGPR, has emerged as the leading ligand for this purpose. The efficiency of this targeting strategy is critically dependent on the valency of the GalNAc ligand, with multivalent presentations demonstrating a profound impact on binding affinity and subsequent therapeutic payload delivery. This technical guide provides an in-depth exploration of the valency of GalNAc for liver delivery, compiling quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Data Presentation: The Impact of Valency on ASGPR Interaction and In Vivo Efficacy

The cooperative binding of multiple GalNAc residues to the oligomeric subunits of the ASGPR dramatically enhances the avidity of the interaction, a phenomenon known as the glycoside cluster effect. This increased binding affinity translates to more efficient receptor-mediated endocytosis and, consequently, more potent in vivo activity of the conjugated therapeutic, such as small interfering RNA (siRNA).

| Valency | Dissociation Constant (Kd) | In Vitro Potency (IC50) | In Vivo Efficacy (ED50) | Key Findings |

| Monovalent | 40.4 µM[1] | High µM range | Ineffective for in vivo delivery[2] | A single GalNAc moiety has low affinity for ASGPR, insufficient for effective hepatocyte uptake. |

| Divalent | 1.3 ± 1.1 nM[3] | Lower µM to nM range | Less potent than trivalent, but can be improved with optimized spacing of GalNAc residues[4] | Divalent presentation significantly improves binding affinity compared to monovalent ligands. |

| Trivalent | 0.7 ± 0.2 nM[3], ~2.3 nM[5] | Low nM range | Highly potent, with ED50 values in the low mg/kg range for siRNA conjugates[4] | The industry standard for clinical development, offering a balance of high affinity and synthetic accessibility. |

| Tetravalent | Not widely reported | Comparable to trivalent | Similar tissue accumulation and in vivo activity to trivalent conjugates[4][6] | Increasing valency beyond three does not consistently lead to a significant improvement in in vivo efficacy. |

Experimental Protocols: Methodologies for Assessing GalNAc-ASGPR Interactions

A variety of in vitro and in vivo methods are employed to characterize and quantify the interaction between GalNAc conjugates and the ASGPR, as well as to assess the efficacy of liver delivery.

In Vitro Binding Assays

1. Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure the binding kinetics and affinity of ligands to their receptors in real-time.[3][7]

-

Principle: The ASGPR is immobilized on a sensor chip. A solution containing the GalNAc conjugate (analyte) is flowed over the chip surface. The binding of the analyte to the immobilized receptor causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

-

Methodology:

-

Immobilization: Purified ASGPR is covalently coupled to the surface of a sensor chip (e.g., CM5 chip) via amine coupling.

-

Binding Analysis: A series of concentrations of the GalNAc conjugate are injected over the sensor surface. The association and dissociation phases are monitored in real-time.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[8]

-

2. Competitive Binding Assays (TR-FRET and Fluorescence Polarization)

These assays measure the ability of a test compound (unlabeled GalNAc conjugate) to compete with a fluorescently labeled tracer for binding to the ASGPR.[9]

-

Principle:

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A donor fluorophore-labeled antibody to a tag on the ASGPR and an acceptor fluorophore-labeled GalNAc tracer are used. Binding of the tracer to the receptor brings the donor and acceptor into proximity, resulting in a FRET signal. Unlabeled competitors will displace the tracer, leading to a decrease in the FRET signal.

-

Fluorescence Polarization (FP): A small fluorescently labeled GalNAc tracer tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger ASGPR, its tumbling slows, and polarization increases. Unlabeled competitors displace the tracer, causing a decrease in polarization.

-

-

Methodology:

-

A constant concentration of recombinant ASGPR and the fluorescent tracer are incubated together.

-

Increasing concentrations of the unlabeled GalNAc conjugate are added.

-

After incubation, the TR-FRET or FP signal is measured.

-

The IC50 value (the concentration of competitor that inhibits 50% of tracer binding) is determined by plotting the signal against the competitor concentration.

-

In Vivo Evaluation

1. Biodistribution Studies

These studies determine the tissue and organ distribution of GalNAc-conjugated therapeutics.

-

Principle: The GalNAc conjugate is labeled with a reporter molecule (e.g., a radioisotope like 99mTc or 111In, or a fluorescent dye like Alexa647) to enable its detection in various tissues.[10][11]

-

Methodology:

-

Radiolabeling/Fluorescent Labeling: The GalNAc conjugate is chemically modified to incorporate the label.

-

Administration: The labeled conjugate is administered to laboratory animals (typically mice or rats) via a clinically relevant route, such as subcutaneous or intravenous injection.

-

Tissue Harvesting and Analysis: At various time points post-administration, animals are euthanized, and organs of interest (liver, kidney, spleen, etc.) are harvested.

-

Quantification: For radiolabeled conjugates, the radioactivity in each tissue is measured using a gamma counter. For fluorescently labeled conjugates, tissues can be imaged ex vivo, or homogenized and the fluorescence quantified.[10]

-

2. Gene Silencing Efficacy Studies (for siRNA conjugates)

These studies assess the functional consequence of liver delivery by measuring the knockdown of the target mRNA and protein.

-

Principle: A GalNAc-siRNA conjugate designed to target a specific liver-expressed gene is administered to animals. The reduction in the target mRNA and protein levels is then quantified.

-

Methodology:

-

Dosing: Animals are treated with single or multiple doses of the GalNAc-siRNA conjugate.

-

Sample Collection: At selected time points, liver tissue and/or serum samples are collected.

-

mRNA Quantification: Total RNA is extracted from the liver tissue, and the target mRNA levels are quantified using quantitative real-time PCR (qRT-PCR).

-

Protein Quantification: Protein levels in the liver can be assessed by Western blotting or in the serum by enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of target gene knockdown is calculated relative to a control group (e.g., treated with saline or a non-targeting siRNA). The dose that produces a 50% reduction in target mRNA (ED50) is a key parameter for evaluating potency.[12]

-

Mandatory Visualizations

Signaling Pathway of GalNAc-siRNA Uptake

Caption: ASGPR-mediated endocytosis of a GalNAc-siRNA conjugate in hepatocytes.

Experimental Workflow for Evaluating GalNAc Conjugates

Caption: A generalized workflow for the development and evaluation of GalNAc conjugates.

Logical Relationship: Valency and Delivery Efficiency

Caption: The relationship between GalNAc valency and liver delivery efficiency.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of the molecular interaction of asialoglycoprotein receptor with its ligands using surface plasmon resonance spectroscopy [publichealthtoxicology.com]

- 4. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted delivery of oligonucleotides using multivalent protein–carbohydrate interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00788F [pubs.rsc.org]

- 6. worthington-biochem.com [worthington-biochem.com]

- 7. Analysis of the molecular interaction of glycosylated proteins with rabbit liver asialoglycoprotein receptors using surface plasmon resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. path.ox.ac.uk [path.ox.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Radiolabeling, Quality Control and In Vivo Imaging of Multimodal Targeted Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. From bench to bedside: Improving the clinical safety of GalNAc–siRNA conjugates using seed-pairing destabilization - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to GalNAc-Based Drug Delivery: Principles and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted delivery of therapeutics to specific cell types remains a pivotal challenge in drug development. The N-acetylgalactosamine (GalNAc)-based drug delivery platform has emerged as a highly successful and clinically validated strategy for the selective delivery of oligonucleotide-based therapies to hepatocytes. This technology leverages the high-affinity interaction between GalNAc and the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of liver cells. This in-depth technical guide elucidates the core principles of GalNAc-based drug delivery, from the fundamental mechanism of action to detailed experimental protocols for the synthesis, characterization, and evaluation of GalNAc-drug conjugates.

Introduction: The Need for Targeted Drug Delivery

The efficacy of many potent therapeutic agents is often hampered by their inability to reach the target tissue or cell type at therapeutic concentrations without causing off-target toxicity. Oligonucleotide therapeutics, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), hold immense promise for treating a wide range of diseases by modulating gene expression. However, their inherent properties, including large size and negative charge, limit their ability to cross cell membranes freely.[1] The development of targeted delivery systems is therefore crucial to unlock their full therapeutic potential. The GalNAc-siRNA conjugate technology represents a landmark achievement in this field, enabling potent and durable gene silencing in the liver with a favorable safety profile.[2][3]

The Asialoglycoprotein Receptor (ASGPR): The Gateway to the Hepatocyte

The asialoglycoprotein receptor (ASGPR), also known as the Ashwell-Morell receptor, is a C-type lectin receptor predominantly expressed on the sinusoidal surface of hepatocytes.[4] Its primary physiological function is the clearance of circulating desialylated glycoproteins from the bloodstream.[4]

Key Characteristics of ASGPR:

-

High Expression: Hepatocytes express a high density of ASGPR, with estimates of approximately 0.5 to 1.8 million receptors per cell.[5][6]

-

Hepatocyte Specificity: While low levels of expression have been reported in other tissues, the vast majority of ASGPR is found on hepatocytes, making it an ideal target for liver-specific drug delivery.[4]

-

Rapid Internalization and Recycling: Upon ligand binding, the ASGPR-ligand complex is rapidly internalized via clathrin-mediated endocytosis.[2] Following dissociation of the ligand in the acidic environment of the endosome, the receptor is recycled back to the cell surface, allowing for continuous uptake of circulating ligands.[2]

-

Ligand Specificity: ASGPR exhibits a high binding affinity for terminal galactose (Gal) and N-acetylgalactosamine (GalNAc) residues, with a notably higher affinity for GalNAc.[7]

Mechanism of GalNAc-Based Drug Delivery

The GalNAc-based drug delivery strategy relies on a "lock and key" mechanism where the GalNAc ligand acts as the key to the ASGPR lock on hepatocytes. The process can be summarized in the following steps:

-

Binding: A therapeutic agent, typically an siRNA or ASO, is chemically conjugated to a multivalent GalNAc ligand. When administered, the GalNAc-drug conjugate circulates in the bloodstream and specifically binds to the ASGPR on the surface of hepatocytes.[2]

-

Internalization: The binding event triggers receptor-mediated endocytosis, where the ASGPR-GalNAc-drug conjugate complex is engulfed into the cell within a clathrin-coated vesicle.[2]

-

Endosomal Trafficking and Dissociation: The vesicle matures into an early endosome, where the pH begins to drop. This acidic environment facilitates the dissociation of the GalNAc-drug conjugate from the ASGPR.[2] The ASGPR is then recycled back to the cell surface.[2]

-

Endosomal Escape: The released GalNAc-drug conjugate remains within the endosome. A small but therapeutically significant fraction of the drug conjugate escapes the endosome and enters the cytoplasm. The exact mechanism of this endosomal escape is not yet fully understood but is a critical step for the drug to reach its intracellular target.[2]

-

Target Engagement: Once in the cytoplasm, the active therapeutic moiety (e.g., the siRNA) can engage with its target, such as the RNA-induced silencing complex (RISC) for siRNAs, leading to the desired pharmacological effect (e.g., mRNA degradation).[2]

Data Presentation: Quantitative Analysis of GalNAc-Drug Conjugates

The following tables summarize key quantitative data for GalNAc-based drug delivery systems, providing a basis for comparison and a deeper understanding of their structure-activity relationships.

Table 1: ASGPR Binding Affinity of GalNAc Ligands

| Ligand Configuration | Dissociation Constant (Kd) | Method | Reference |

| Monovalent GalNAc | 19.6 ± 9.8 nM | Surface Plasmon Resonance (SPR) | [8][9] |

| Bivalent GalNAc | 1.3 ± 1.1 nM | Surface Plasmon Resonance (SPR) | [8][9] |

| Trivalent GalNAc | 0.7 ± 0.2 nM | Surface Plasmon Resonance (SPR) | [8][9] |

| Trivalent GalNAc (YEE scaffold) | 0.2 nM (IC50) | Competitive Binding Assay | [3] |

| Trivalent GalNAc-ASO Conjugate | 9 ± 3 nM | Surface Plasmon Resonance (SPR) | [10] |

Table 2: In Vivo Efficacy of GalNAc-siRNA Conjugates

| Target Gene | Animal Model | ED50 | Chemical Modification | Reference |

| Antithrombin (AT) | Mouse | ≤1 mg/kg | Enhanced Stabilization Chemistry (ESC) | [11] |

| Transthyretin (TTR) | Mouse | ~1 mg/kg | Standard Template Chemistry (STC) | [11] |

| Transthyretin (TTR) | Mouse | 5-10 fold lower than STC | Enhanced Stabilization Chemistry (ESC) | [2] |

| Various | Mouse | ≥25 mg/kg | Early Generation Chemistry | [12] |

| Factor VII | Mouse | ~0.3 mg/kg | Trivalent GalNAc | [3] |

Table 3: Pharmacokinetic Parameters of GalNAc-siRNA Conjugates in Preclinical Models

| Conjugate | Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Reference |

| Inclisiran | Rat | 0.1 - 300 | 11.2 - 90,900 | 1 - 5.8 | 70.1 - 1,920,000 | [13] |

| Vutrisiran | Rat | 0.1 - 300 | 11.2 - 90,900 | 1 - 5.8 | 70.1 - 1,920,000 | [13] |

| Givosiran | Rat | 0.1 - 300 | 11.2 - 90,900 | 1 - 5.8 | 70.1 - 1,920,000 | [13] |

| Lumasiran | Rat | 0.1 - 300 | 11.2 - 90,900 | 1 - 5.8 | 70.1 - 1,920,000 | [13] |

| Revusiran | Rat | 0.1 - 300 | 11.2 - 90,900 | 1 - 5.8 | 70.1 - 1,920,000 | [13] |

| Olpasiran | Rat | 0.1 - 300 | 11.2 - 90,900 | 1 - 5.8 | 70.1 - 1,920,000 | [13] |

| siTTR-1 (STC) | Mouse | 6 | ~3000 | ~0.5 | ~3000 | [11] |

| siTTR-2 (ESC) | Mouse | 6 | ~3000 | ~0.5 | ~3000 | [11] |

| siRNA-3 | NHP | 3 (oral) | 31.2 | 0.25 - 1 | 30.1 | [14] |

| siRNA-3 | NHP | 10 (oral) | 120.0 | 0.25 - 1 | 174.0 | [14] |

| siRNA-4 | NHP | 3 (oral) | - | 0.25 - 0.5 | - | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of GalNAc-drug conjugates.

Synthesis of Trivalent GalNAc-siRNA Conjugates

Objective: To synthesize a trivalent GalNAc-siRNA conjugate using solid-phase phosphoramidite chemistry.

Materials:

-

Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.

-

Protected RNA phosphoramidites (A, C, G, U) with appropriate 2'-hydroxyl protection (e.g., 2'-O-TBDMS).

-

Trivalent GalNAc phosphoramidite.

-

Standard reagents for solid-phase oligonucleotide synthesis:

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).

-

Capping reagents (e.g., acetic anhydride and N-methylimidazole).

-

Oxidizing solution (e.g., iodine in THF/water/pyridine).

-

Cleavage and deprotection solution (e.g., methylamine in ethanol/water or gaseous ammonia/ethanol).

-

Triethylamine trihydrofluoride (TEA·3HF) for 2'-O-TBDMS deprotection.

-

Procedure:

-

Automated Solid-Phase Synthesis of the siRNA Strand:

-

The siRNA sense strand is synthesized on a CPG solid support using a standard automated DNA/RNA synthesizer.

-

Each synthesis cycle consists of four steps: deblocking, coupling, capping, and oxidation.

-

-

Conjugation of Trivalent GalNAc Phosphoramidite:

-

After the synthesis of the full-length siRNA sense strand is complete, the trivalent GalNAc phosphoramidite is coupled to the 5'-terminus of the oligonucleotide using the same coupling chemistry.

-

-

Cleavage and Deprotection:

-

The synthesized GalNAc-siRNA conjugate is cleaved from the solid support and the nucleobase and phosphate protecting groups are removed by treatment with a basic solution (e.g., methylamine in ethanol/water).

-

The 2'-hydroxyl protecting groups (e.g., TBDMS) are removed by treatment with TEA·3HF.

-

-

Purification:

-

The crude GalNAc-siRNA conjugate is purified by high-performance liquid chromatography (HPLC), typically using ion-exchange or reversed-phase chromatography.

-

-

Duplex Formation:

-

The purified GalNAc-conjugated sense strand is annealed with the complementary antisense strand to form the final siRNA duplex.

-

-

Characterization:

-

The final product is characterized by mass spectrometry to confirm its identity and purity.

-

In Vitro Evaluation of GalNAc-siRNA Efficacy

Objective: To assess the gene silencing activity of a GalNAc-siRNA conjugate in primary hepatocytes.

Materials:

-

Primary hepatocytes (e.g., mouse, rat, or human).

-

Hepatocyte culture medium.

-

GalNAc-siRNA conjugate targeting the gene of interest.

-

Control siRNAs (e.g., non-targeting control).

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR).

Procedure:

-

Cell Culture:

-

Plate primary hepatocytes in collagen-coated plates and allow them to attach.

-

-

Treatment:

-

Treat the hepatocytes with varying concentrations of the GalNAc-siRNA conjugate and control siRNAs in serum-free medium.

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 24-72 hours) to allow for uptake and gene silencing.

-

-

RNA Extraction:

-

Lyse the cells and extract total RNA using a suitable RNA isolation kit.

-

-

qRT-PCR Analysis:

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR to quantify the mRNA levels of the target gene and a housekeeping gene (for normalization).

-

-

Data Analysis:

-

Calculate the percentage of target gene knockdown relative to the control-treated cells.

-

Determine the half-maximal effective concentration (EC50) of the GalNAc-siRNA conjugate.

-

In Vivo Evaluation of GalNAc-siRNA Efficacy in Mice

Objective: To determine the in vivo gene silencing efficacy of a GalNAc-siRNA conjugate in a mouse model.

Materials:

-

Laboratory mice (e.g., C57BL/6).

-

GalNAc-siRNA conjugate targeting the mouse gene of interest.

-

Saline or phosphate-buffered saline (PBS) for vehicle control.

-

Anesthesia.

-

Materials for tissue collection and processing.

Procedure:

-

Dosing:

-

Administer the GalNAc-siRNA conjugate to the mice via subcutaneous (s.c.) injection at various dose levels.

-

Administer the vehicle control to a separate group of mice.

-

-

Tissue Collection:

-

At a predetermined time point after dosing (e.g., 7 days), euthanize the mice and collect the liver tissue.

-

-

RNA Extraction and qRT-PCR:

-

Homogenize the liver tissue and extract total RNA.

-

Perform qRT-PCR to quantify the mRNA levels of the target gene and a housekeeping gene.

-

-

Data Analysis:

-

Calculate the percentage of target gene knockdown in the liver of treated mice compared to the vehicle-treated group.

-

Determine the median effective dose (ED50) for in vivo gene silencing.

-

ASGPR Binding Assay using Surface Plasmon Resonance (SPR)

Objective: To quantify the binding affinity of a GalNAc-conjugate to the ASGPR.

Materials:

-

SPR instrument.

-

Sensor chip (e.g., CM5).

-

Recombinant ASGPR protein.

-

GalNAc-conjugate of interest.

-

Amine coupling reagents (EDC, NHS).

-

Running buffer (e.g., HBS-EP+).

Procedure:

-

Immobilization of ASGPR:

-

Activate the sensor chip surface using EDC/NHS.

-

Inject the ASGPR protein over the activated surface to immobilize it via amine coupling.

-

Deactivate any remaining active sites with ethanolamine.

-

-

Binding Analysis:

-

Inject a series of concentrations of the GalNAc-conjugate over the sensor surface containing the immobilized ASGPR.

-

Monitor the change in response units (RU) in real-time to observe the association and dissociation phases.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Visualizations

Signaling Pathway of GalNAc-siRNA Conjugate Uptake and Action

Caption: Cellular uptake and mechanism of action of a GalNAc-siRNA conjugate.

Experimental Workflow for In Vivo Evaluation

Caption: Workflow for assessing in vivo efficacy of GalNAc-siRNA conjugates.

Logical Relationship of Key Components

Caption: Interplay of components in GalNAc-based drug delivery.

Conclusion and Future Directions

The GalNAc-based drug delivery platform has revolutionized the field of oligonucleotide therapeutics by providing a robust and clinically validated method for liver-targeted delivery. The principles of high-affinity ligand-receptor interaction, coupled with efficient internalization and endosomal escape, have paved the way for the successful development of several approved drugs. The detailed protocols provided in this guide offer a framework for researchers and drug developers to design, synthesize, and evaluate novel GalNAc-drug conjugates.

Future research in this area will likely focus on several key aspects:

-

Expanding to Other Tissues: Identifying and validating other cell-surface receptors and corresponding high-affinity ligands to enable targeted delivery to tissues beyond the liver.

-

Optimizing Linker Chemistry: Further refining the chemical linkers that connect the GalNAc moiety to the drug to enhance stability, biodistribution, and release characteristics.

-

Improving Endosomal Escape: Developing strategies to enhance the efficiency of endosomal escape, which remains a rate-limiting step in the delivery process.

-

Broader Therapeutic Applications: Applying the GalNAc delivery platform to other therapeutic modalities beyond oligonucleotides, such as small molecules and proteins.

By building upon the foundational principles outlined in this guide, the scientific community can continue to advance the field of targeted drug delivery and develop innovative therapies for a wide range of diseases.

References

- 1. Preclinical and Clinical Advances of GalNAc-Decorated Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted delivery of oligonucleotides using multivalent protein–carbohydrate interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00788F [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Capacity limits of asialoglycoprotein receptor-mediated liver targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of the molecular interaction of asialoglycoprotein receptor with its ligands using surface plasmon resonance spectroscopy [publichealthtoxicology.com]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Plasma Pharmacokinetics of N-Acetylgalactosamine-Conjugated Small-Interfering Ribonucleic Acids (GalNAc-Conjugated siRNAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluating the oral delivery of GalNAc-conjugated siRNAs in rodents and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Conjugation of (GalNAc)₂ to Antisense Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the conjugation of N-acetylgalactosamine (GalNAc) ligands to antisense oligonucleotides (ASOs). The conjugation of GalNAc to ASOs facilitates targeted delivery to hepatocytes, which express the asialoglycoprotein receptor (ASGPR), significantly enhancing the potency of ASOs for liver-expressed gene targets.[1][2][3] This document outlines the primary strategies for GalNAc-ASO synthesis, including solid-phase and solution-phase methods, along with protocols for purification and characterization.

Introduction to GalNAc-ASO Conjugation

N-acetylgalactosamine (GalNAc) is a carbohydrate that binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes.[4][5] By conjugating GalNAc ligands to ASOs, these therapeutic molecules can be specifically and efficiently delivered to the liver, leading to enhanced uptake and a significant increase in potency.[2][3] Typically, multivalent GalNAc clusters, most commonly trivalent, are used to achieve high-affinity binding to the ASGPR.[6][7][8] This targeted delivery strategy allows for lower effective doses of the ASO, reducing the potential for off-target effects.[2]

The GalNAc ligand is typically attached to either the 3' or 5' terminus of the ASO through a linker.[1][9] Studies have shown that 5'-GalNAc conjugates may exhibit slightly enhanced potency compared to their 3'-counterparts.[1][10] The two most common methods for preparing GalNAc-ASO conjugates are solid-phase synthesis and solution-phase conjugation.

Signaling Pathway: ASGPR-Mediated Endocytosis of GalNAc-ASO Conjugates

The targeted delivery of GalNAc-conjugated ASOs to hepatocytes is mediated by the asialoglycoprotein receptor (ASGPR). The following diagram illustrates the key steps in this pathway.

Comparison of Conjugation Strategies

Both solid-phase and solution-phase conjugation methods are effective for producing GalNAc-ASO conjugates.[9][11] The choice between the two often depends on factors such as scale, desired purity, and available resources. The solution-phase approach generally results in higher yields and purity but requires more unit operations and a longer production time.[1][9] Conversely, the solid-phase approach is more expedient but may result in lower yields and purity.[1][9]

| Parameter | Solid-Phase Conjugation | Solution-Phase Conjugation | Reference |

| Overall Yield | 47% | 58% | [1] |

| UV Purity | 96.6% | 97.7% | [1] |

| Key Reagent | GalNAc Phosphoramidite | Activated GalNAc Ester (e.g., PFP ester) | [1][9] |

| Process Complexity | Fewer unit operations, shorter time | More unit operations, longer time | [1][9] |

| Purification | Single purification step | Multiple purification steps | [1] |

Experimental Protocols

The following sections provide detailed protocols for the synthesis, purification, and characterization of GalNAc-ASO conjugates.

Protocol 1: Solid-Phase Synthesis of 5'-GalNAc-ASO Conjugates

This protocol describes the synthesis of a 5'-GalNAc-conjugated ASO on a solid support using a GalNAc phosphoramidite.

Workflow for Solid-Phase Synthesis of GalNAc-ASO

Materials:

-

Controlled pore glass (CPG) solid support with the initial nucleoside.

-

Standard DNA/RNA phosphoramidites and synthesis reagents (activator, capping reagents, oxidizing agent, deblocking agent).

-

GalNAc phosphoramidite.

-

Anhydrous acetonitrile.

-

Concentrated aqueous ammonium hydroxide.

-

Purification buffers (e.g., sodium acetate, methanol for RP-HPLC).

Equipment:

-

Automated DNA/RNA synthesizer.

-

High-performance liquid chromatography (HPLC) system with a reverse-phase column.

-

Lyophilizer.

-

Mass spectrometer.

Procedure:

-

ASO Synthesis:

-

The ASO is synthesized on the CPG solid support using standard phosphoramidite chemistry on an automated synthesizer.[1][] The synthesis proceeds in the 3' to 5' direction.

-

-

GalNAc Coupling:

-

At the final step of the synthesis, the 5'-hydroxyl group of the ASO is deprotected.

-

The GalNAc phosphoramidite is then coupled to the 5'-end of the support-bound ASO. A coupling efficiency of over 90% can be achieved.[1]

-

-

Cleavage and Deprotection:

-

Purification:

-

Desalting and Lyophilization:

Protocol 2: Solution-Phase Conjugation of GalNAc to 5'-Amino-Modified ASO

This protocol describes the conjugation of a pentafluorophenyl (PFP)-activated GalNAc cluster to a 5'-amino-modified ASO in solution.

Workflow for Solution-Phase Conjugation of GalNAc-ASO

Materials:

-

5'-aminohexyl-modified ASO (synthesized and purified).

-

Trishexylamino (THA)-GalNAc PFP ester.[1]

-

0.06 M Sodium tetraborate buffer, pH 9.3.[1]

-

Acetonitrile.

-

Purification buffers (e.g., for RP-HPLC).

Equipment:

-

HPLC system with a reverse-phase column.

-

Lyophilizer.

-

Mass spectrometer.

-

Stir plate and stir bar.

Procedure:

-

Preparation of 5'-Aminohexyl-Modified ASO:

-

The 5'-aminohexyl-modified ASO is synthesized using standard solid-phase phosphoramidite chemistry, with the final coupling step utilizing an aminohexyl phosphoramidite.

-

The crude amino-modified ASO is deprotected, cleaved from the support, and purified by RP-HPLC. The purified product is then lyophilized.[1]

-

-

Solution-Phase Conjugation:

-

Dissolve the 5'-aminohexyl-ASO (e.g., 1.8 g, 0.23 mmol) in 0.06 M sodium tetraborate buffer, pH 9.3 (18 mL) and stir at room temperature.[1]

-

Prepare a solution of THA-GalNAc PFP ester (e.g., 1.137 g, 0.60 mmol, 2.6 equivalents) in acetonitrile (6.4 mL).[1]

-

Add the THA-GalNAc PFP ester solution to the ASO solution over approximately one minute while stirring.[1]

-

Continue stirring the mixture at room temperature for about 3.25 hours. The reaction progress can be monitored by HPLC, with expected conjugation efficiency greater than 99%.[1]

-

-

Purification:

-

Lyophilization:

-

The purified and desalted GalNAc-ASO conjugate solution is lyophilized to obtain the final product as a solid.

-

Protocol 3: Characterization of GalNAc-ASO Conjugates

1. Purity Analysis by IP-HPLC-UV:

-

System: Agilent 1200 series HPLC or equivalent.[1]

-

Column: XBridge C18, 3.5 µm, 2.1 x 150 mm.[1]

-

Mobile Phase A: 5 mM tributylammonium, 1 µM EDTA in 10% acetonitrile.[1]

-

Mobile Phase B: 5 mM tributylammonium, 1 µM EDTA in 80% acetonitrile.[1]

-

Gradient: A gradient from 45% to 80% Buffer B over 22 minutes can be used.[1]

-

Detection: UV at 260 nm.[1]

-

Column Temperature: 50 °C.[1]

2. Identity Confirmation by Mass Spectrometry:

-

System: Agilent 6130 Quadrupole mass spectrometer or a high-resolution mass spectrometer (e.g., Orbitrap Fusion).[1][14]

-

Method: The HPLC system is coupled to the mass spectrometer.

-

Analysis: The mass of the purified GalNAc-ASO conjugate is determined and compared to the theoretical mass. Fragmentation analysis can be used to confirm the structure and identify any impurities or metabolites.[14]

Conclusion

The conjugation of GalNAc to antisense oligonucleotides is a powerful strategy for enhancing their therapeutic potential for liver-related diseases. Both solid-phase and solution-phase synthesis methods offer viable routes to produce high-quality GalNAc-ASO conjugates. The choice of method will depend on the specific requirements of the research or drug development program. The protocols provided here offer a starting point for the successful synthesis, purification, and characterization of these important therapeutic molecules.

References

- 1. Synthesis of 5′-GalNAc-Conjugated Oligonucleotides: A Comparison of Solid and Solution-Phase Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asialoglycoprotein receptor 1 mediates productive uptake of N-acetylgalactosamine-conjugated and unconjugated phosphorothioate antisense oligonucleotides into liver hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. altasciences.com [altasciences.com]

- 4. researchgate.net [researchgate.net]

- 5. GalNAc-Conjugated Antisense Oligonucleotide (ASO) Development Service - Creative Biolabs [creative-biolabs.com]

- 6. Elucidation of the Biotransformation Pathways of a Galnac3-conjugated Antisense Oligonucleotide in Rats and Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 5'-GalNAc-Conjugated Oligonucleotides: A Comparison of Solid and Solution-Phase Conjugation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Synthesis of 5′-GalNAc-Conjugated Oligonucleotides: A Comparison of Solid and Solution-Phase Conjugation Strategies | Semantic Scholar [semanticscholar.org]

- 13. ptemp-acs-86465354135.s3.amazonaws.com [ptemp-acs-86465354135.s3.amazonaws.com]

- 14. Identification of GalNAc-Conjugated Antisense Oligonucleotide Metabolites Using an Untargeted and Generic Approach Based on High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Step-by-Step Guide for Divalent N-Acetylgalactosamine ((GalNAc)2) Ligand Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylgalactosamine (GalNAc) has emerged as a critical ligand for targeted drug delivery, particularly for oligonucleotide therapeutics directed to the liver.[1][2] The asialoglycoprotein receptor (ASGPR), highly expressed on the surface of hepatocytes, recognizes and internalizes molecules displaying terminal GalNAc residues.[1][3] This receptor-mediated endocytosis provides a highly efficient mechanism for the selective uptake of GalNAc-conjugated therapies into liver cells.[4][5] While trivalent GalNAc clusters have demonstrated high affinity for the ASGPR, divalent (GalNAc)2 ligands also show significant potency and can be synthetically more accessible.[6]